![molecular formula C13H12N4O3 B5556561 2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}phthalazin-1(2H)-one](/img/structure/B5556561.png)

2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}phthalazin-1(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a broader category of phthalazinone derivatives, known for their wide range of biological activities and chemical properties. Phthalazinone derivatives have been extensively studied for their potential applications in medicinal chemistry, including antimicrobial and anticancer activities.

Synthesis Analysis

The synthesis of derivatives similar to the specified compound often involves multi-step chemical reactions. For instance, derivatives have been synthesized from methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, prepared from phthalic anhydride, and further reacted with various reagents to introduce the 1,2,4-oxadiazol moiety (Sridhara et al., 2010). Efficient one-pot, multi-component synthetic approaches have also been reported, highlighting the versatility of synthesis methods available for such compounds (Torkian et al., 2011).

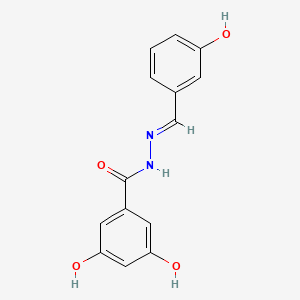

Molecular Structure Analysis

Structural characterization of similar compounds is typically achieved using spectral data, including NMR, IR, and mass spectrometry. For example, novel phthalazine scaffolds linked to 1,3,4-oxadiazolyl-1,2,3-triazoles have been synthesized and structurally characterized, offering insights into the molecular framework that impacts their biological activity (Allaka et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with various biological targets, underlining their potential in drug design. For instance, the introduction of the 1,3,4-oxadiazole moiety has been shown to impact the antimicrobial activity of phthalazinone derivatives (Sridhara et al., 2011).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of these compounds under various conditions. Crystal structure studies and Hirshfeld surface analysis provide detailed insights into the molecular interactions and stability of these compounds (Kumara et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, are central to the utility of these compounds. Research into combining click-multicomponent reactions for the synthesis of related derivatives sheds light on the versatile chemical properties enabling their potential biological applications (Salehi et al., 2012).

Applications De Recherche Scientifique

Antimicrobial Activity

Several studies have synthesized derivatives of phthalazin-1(2H)-one, demonstrating significant antimicrobial activities against various bacteria and fungi strains. For instance, Sridhara et al. (2010) synthesized a series of 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives, showcasing their antimicrobial potential (Sridhara et al., 2010). Similarly, Sridhara et al. (2011) further explored the antimicrobial properties of 3-isoxazoline substituted phthalazine methylsulfonyl oxadiazoles, reinforcing the antimicrobial efficacy of these compounds (Sridhara et al., 2011).

Antioxidant Activity

The antioxidant capabilities of phthalazin-1(2H)-one derivatives were also investigated, revealing their potential in combating oxidative stress. Mallesha et al. (2014) reported on the synthesis of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives, highlighting compound 2c as a notable radical scavenger (Mallesha et al., 2014).

Synthesis and Chemical Properties

Research into the synthesis of phthalazin-1(2H)-one derivatives has led to the development of efficient synthetic methodologies. For example, Torkian et al. (2011) demonstrated an efficient one-pot, four-component synthesis method for creating triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives, showcasing the versatility of these compounds in chemical synthesis (Torkian et al., 2011).

Material Science and Medicinal Chemistry Applications

Beyond their biological activities, phthalazin-1(2H)-one derivatives hold potential in material science and medicinal chemistry. Kumara et al. (2017) carried out crystal structure studies, Hirshfeld surface analysis, and DFT calculations on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, shedding light on their structural and electronic properties, which could be crucial for designing materials with specific functionalities (Kumara et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3/c1-19-8-11-15-12(20-16-11)7-17-13(18)10-5-3-2-4-9(10)6-14-17/h2-6H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPKVIQDGUBKTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3C=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-2-phenyl-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]acetamide](/img/structure/B5556482.png)

![3-(5-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5556489.png)

![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5556500.png)

![5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5556529.png)

![6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5556531.png)

![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5556541.png)

![N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B5556550.png)

![methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5556554.png)

![3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5556560.png)

![1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B5556563.png)

![4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5556574.png)